molecular formula C12H15BClNO3 B3241213 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid CAS No. 1451392-96-3

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

Cat. No.: B3241213
CAS No.: 1451392-96-3
M. Wt: 267.52 g/mol
InChI Key: JWZDVWRFPJMCCV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZDVWRFPJMCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188724
Record name Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-96-3
Record name Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:

    Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized by reacting phenylboronic acid with a suitable chloro-substituted aryl halide under basic conditions.

    Coupling Reaction: The boronic acid intermediate is then coupled with 1-piperidinylcarbonyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The boronic acid group in this compound can undergo oxidation to form the corresponding boronic ester or boronic anhydride.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or a borane derivative.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boronate esters or borane derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Biology: The compound is explored for its potential as a molecular probe in biological systems, especially in the detection and quantification of biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The piperidine ring and chloro-substituted phenyl group contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1451392-96-3
  • Molecular Formula: C₁₂H₁₅BClNO₃
  • Molecular Weight : 267.5164 g/mol
  • Structure : Features a chlorine atom at the 2-position, a boronic acid group at the phenyl ring, and a 1-piperidinylcarbonyl substituent at the 4-position .
  • Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and explored in biomedical research due to its boronic acid moiety .

Structural and Functional Analogues

Positional Isomers with Piperidinylcarbonyl Groups

  • 2-Chloro-5-(1-piperidinylcarbonyl)benzeneboronic acid (CAS: N/A): Differs in chlorine and piperidinylcarbonyl positioning (5- vs. 4-position), altering steric and electronic profiles. This impacts reactivity in coupling reactions due to proximity of substituents .

Substituent Variations: Carbonyl vs. Methoxy/Carboxy Groups

  • 2-Chloro-4-(methoxycarbonyl)phenylboronic acid (CAS: 603122-80-1): Replaces piperidinyl with methoxycarbonyl. The methoxy group is less electron-withdrawing than piperidinylcarbonyl, reducing boronic acid acidity and altering reactivity in cross-couplings .
  • 2-Chloro-4-carboxyphenylboronic acid (CAS: N/A): Carboxylic acid substituent increases hydrophilicity, making it suitable for aqueous-phase reactions but less stable in organic solvents compared to the target compound .

Fluorinated Derivatives

  • 2-Chloro-4-(2-fluorophenylcarbamoyl)benzeneboronic acid (CAS: H55250): Fluorine introduces strong electron-withdrawing effects, enhancing electrophilicity of the boronic acid. This improves reactivity in electron-deficient aryl couplings but may reduce stability .
  • 2-Chloro-4-(2,4-difluorophenylcarbamoyl)benzeneboronic acid (CAS: H54306): Additional fluorine atoms increase metabolic stability, making this derivative more relevant in drug discovery compared to non-fluorinated analogs .

Trifluoromethyl-Substituted Analogs

  • 2-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS: 254993-59-4): The trifluoromethyl group is a stronger electron-withdrawing group than piperidinylcarbonyl, significantly increasing boronic acid acidity (pKa ~7 vs. ~8–9 for the target compound). This enhances reactivity in polar solvents but may limit solubility in non-polar media .

Comparative Reactivity in Suzuki-Miyaura Couplings

Compound Key Substituent Reaction Yield* Optimal Conditions Reference
Target Compound 1-Piperidinylcarbonyl 84–90% Pd(OAc)₂, K₂CO₃, THF/H₂O, 80°C
2-Chloro-4-(methoxycarbonyl) derivative Methoxycarbonyl 75–82% Pd(PPh₃)₄, EtOH/H₂O, 80°C
2-Chloro-4-carboxy derivative Carboxylic Acid 68–72% Aqueous K₂CO₃, Pd/C, 70°C
2-Chloro-4-(trifluoromethyl) derivative Trifluoromethyl 88–93% Pd(dppf)Cl₂, DMF, 100°C

*Yields vary based on substrate and catalyst. Piperidinylcarbonyl derivatives show moderate yields due to steric hindrance but excellent regioselectivity.

Commercial Availability and Pricing

Compound Supplier Purity Price (500 mg) Reference
2-Chloro-4-(1-piperidinylcarbonyl) Aaron Chemicals >97% $509.00
2-Chloro-4-(methoxycarbonyl) TCI America >97% $420.00
2-Chloro-4-(trifluoromethyl) Combi-Blocks >98% $650.00
Fluorophenylcarbamoyl derivatives JRD Fluorochemicals 97% $550–$600

Biological Activity

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial treatments. This article synthesizes available research findings on its biological activity, including antimicrobial and anticancer properties, and discusses relevant case studies.

  • Chemical Formula : C12H14BClN2O2
  • Molecular Weight : 252.61 g/mol
  • Structure : The compound features a phenylboronic acid moiety with a chloro substituent and a piperidinylcarbonyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that various phenylboronic acids demonstrate varying degrees of antibacterial activity against pathogens such as Escherichia coli and Candida albicans. The MIC for some derivatives is reported to be lower than established antibiotics like AN2690 (Tavaborole) .
  • Mechanism of Action : The mechanism of action is hypothesized to involve the formation of spiroboronates with cellular components, which may inhibit microbial growth through interference with metabolic pathways .

Case Study: Antifungal Activity

A study assessed the antifungal activity of several boronic acids, including derivatives similar to this compound. Results indicated moderate antifungal activity, especially against Aspergillus niger, with observed zones of inhibition correlating with increased concentrations .

Anticancer Activity

Boronic acids are also being explored for their anticancer potential. The structural features of this compound suggest it may act as a prodrug with selective cytotoxicity towards cancer cells.

Key Findings:

  • In Vivo Studies : Research involving phenylboronic acid nitrogen mustard derivatives demonstrated significant tumor growth suppression in xenograft models without adversely affecting normal tissues. This suggests a favorable therapeutic index for compounds in this class .
  • Mechanism of Action : The anticancer activity is believed to stem from DNA cross-linking capabilities and reactive oxygen species (ROS)-activated pathways, which are critical in the treatment of triple-negative breast cancer (TNBC) .

Table 1: Summary of Anticancer Studies on Boronic Acid Derivatives

StudyCompoundCancer TypeEfficacyNotes
1 & 2TNBC>90% tumor inhibitionLess toxic than chlorambucil
VariousLymphomaVariableCombination therapies show promise

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid in a laboratory setting?

  • Methodology : Synthesis typically involves coupling a boronic acid precursor with a piperidine-containing carbonyl group. For example, Suzuki-Miyaura cross-coupling or direct functionalization of a pre-existing boronic acid scaffold with a piperidinylcarbonyl moiety. Key steps include:

  • Precursor selection : Use halogenated phenylboronic acids (e.g., 2-chloro-4-carboxyphenylboronic acid) as starting materials .
  • Coupling conditions : Optimize reaction temperature (often 80–100°C), solvent (e.g., THF or DMF), and catalysts (e.g., Pd(PPh₃)₄) .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verification via HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocols :

  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent boronic acid oxidation or hydrolysis .
  • Handling : Use gloves and fume hoods to avoid inhalation or skin contact. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention if inhaled .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Characterization workflow :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the piperidinylcarbonyl group and boronic acid moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Purity analysis : HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can this compound be utilized in dynamic covalent chemistry applications?

  • Application : The boronic acid group enables reversible boronic ester formation with diols, useful in self-healing materials or stimuli-responsive polymers.
  • Experimental design :

  • Cross-linking : React with multifunctional diols (e.g., 1,2-ethanediol) to form dynamic networks .
  • Competitive exchange : Introduce monofunctional diols to study bond reversibility via competitive displacement .
  • Characterization : Monitor reconfiguration using gel permeation chromatography (GPC) or dynamic light scattering (DLS) .

Q. What strategies optimize its use in Suzuki-Miyaura cross-coupling reactions with deactivated aryl halides?

  • Optimization framework :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) for electron-deficient substrates .
  • Base selection : Use K₂CO₃ or Cs₂CO₃ to enhance reactivity in polar aprotic solvents .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yields >80% .

Q. How can researchers address discrepancies in reaction yields when using different catalytic systems?

  • Troubleshooting approach :

  • Systematic variation : Compare ligand effects (e.g., biphenyl vs. triarylphosphine ligands) on catalytic activity .
  • Solvent effects : Evaluate solvent polarity (e.g., DMF vs. toluene) on boronic acid solubility and coupling efficiency .
  • Impurity analysis : Use LC-MS to identify byproducts (e.g., deboronation or piperidinyl group decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid
Reactant of Route 2
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2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

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